tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate
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Overview
Description
tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12BrF3O2 It is a benzoate ester derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate typically involves the esterification of 3-bromo-4-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s trifluoromethyl group imparts significant biological activity, making it a potential candidate for drug development. It is studied for its potential use in pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide. Its stability and reactivity make it suitable for various industrial applications, including materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate is largely dependent on its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in biological targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with proteins or enzymes. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-(Trifluoromethyl)benzyl bromide
- 4-Bromobenzotrifluoride
Comparison: tert-Butyl 3-bromo-4-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical reactivities, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-5-8(9(13)6-7)12(14,15)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKAGDMEHOGFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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